Home > Products > Screening Compounds P17068 > 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one - 132611-56-4

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

Catalog Number: EVT-3091039
CAS Number: 132611-56-4
Molecular Formula: C12H16N4O
Molecular Weight: 232.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones

Compound Description: This class of compounds, represented by structures 1b–8b, features a series of 7,9-diaryl-substituted 1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. These were synthesized from their corresponding 2,6-diarylpiperidin-4-one thiosemicarbazones (1a–8a) via oxidative cyclization using H2O2. [, ]

Relevance: These compounds share the core 1,2,4,8-tetraazaspiro[4.5]decane system with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one. The key difference lies in the presence of aryl substituents at the 7 and 9 positions and a thione group (=S) at the 3 position instead of a phenyl group at the 2 position and an oxygen atom (=O) at the 3 position in the target compound. [, ]

6-Substituted/Unsubstituted- 7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones

Compound Description: This series expands upon the previous entry by including compounds with potential substitutions at the 6-position of the 1,2,4,8-tetraazaspiro[4.5]decan-3-thione scaffold. []

Relevance: Similar to the previous compounds, these molecules retain the core 1,2,4,8-tetraazaspiro[4.5]decane structure but introduce the possibility of diverse substituents at the 6-position, which could be absent or include various functional groups. The target compound, 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, lacks this specific substitution point but shares the fundamental spirocyclic framework. []

1,2,4,8-tetraazaspiro[4.5]dec-2-enes

Compound Description: These compounds, denoted as 4a-r, represent a series of substituted 1,2,4,8-tetraazaspiro[4.5]dec-2-enes synthesized through the reaction of hydrazonoyl halides with substituted heterocyclic oximes. []

Relevance: These compounds are structurally similar to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one as they share the 1,2,4,8-tetraazaspiro[4.5]decane core. The difference lies in the presence of a double bond at the 2-position and variations in substituents across the series. []

4-(1-(substituted phenyl)-1H-naphtho[1,2-e][1,3]oxazin- 2(3H)-yl)-1-thia-4-azaspiro-[4.5]-decan-3-one

Compound Description: This group of compounds, denoted as IV(a-h), features a 1-thia-4-azaspiro[4.5]decane-3-one moiety linked to a substituted phenyl-1H-naphtho[1,2-e][1,3]oxazine ring system. They were synthesized by reacting 4-(((substituted phenyl)(2-hydroxynaphthalen-1-yl)ethyl)amino)-1-thia-4-azaspiro[4.5]decan-3-one with formaldehyde. These compounds displayed antimicrobial activity against various bacterial strains, including S. aureus, E. coli, P. aeruginosa, and B. subtilis. []

Relevance: Although structurally distinct from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, these compounds are related through the shared presence of a spiro[4.5]decane system. They highlight the versatility of this scaffold in generating diverse chemical entities with potential biological activities. []

4- [[(6-phenyl/4-chlorophenylimidazo [2,1-b] thiazol-3-yl) acetyl] amino]-4-aza-1-thiaspiro [4.5] decan-3-ones

Compound Description: This series, encompassing structures 4a-h and 5a-h, features imidazo[2,1-b]thiazole derivatives incorporating a 4-aza-1-thiaspiro[4.5]decan-3-one moiety. They were synthesized from N2-cycloalkylidene-(6-phenyl/ 4- chlorophenylimidazo [2,1-b] thiazol-3-yl) acetic acid hydrazides through reactions with thioglycolic or thiolactic acid. These compounds exhibited notable antituberculosis activity against Mycobacterium tuberculosis H37Rv. []

Relevance: While structurally diverse, these compounds are related to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one due to the shared 4-azaspiro[4.5]decane core, emphasizing the potential of this structural motif in medicinal chemistry. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This complex molecule, referred to as compound 1 in its respective paper, acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator. It demonstrates potential as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). []

Relevance: While structurally distinct from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, this compound exhibits a related diazaspiro[4.5]decane core, highlighting the potential for this structural motif in diverse therapeutic applications. []

(5S, 8S) -8 - [{(1R) -1- (3,5- bis - (trifluoromethyl) phenyl) - ethoxy} - methyl] -8-phenyl-1, 7-diazaspiro [4.5] decan-2-one

Compound Description: This compound, designated as Formula I in its respective paper, represents a 7-diazaspiro[4.5]decan-2-one derivative. It is formulated into pharmaceutical preparations, potentially for use as a 5HT-3 receptor antagonist, possibly in conjunction with corticosteroids. []

Relevance: Despite structural differences from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, this compound exhibits a related diazaspiro[4.5]decane core, emphasizing the pharmacological relevance of this structural motif. []

Derivatives of 1,3,8-triazaspiro (4.5) decan-4-one

Compound Description: This broad class encompasses a variety of molecules derived from the 1,3,8-triazaspiro[4.5]decan-4-one scaffold, exploring diverse substitutions at various positions. These compounds were investigated for their potential as neurokinin receptor antagonists. []

Relevance: These derivatives share the triazaspiro[4.5]decane core with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, albeit with one fewer nitrogen atom in the spirocycle. The exploration of various substituents highlights the adaptability of this scaffold for modulating biological activity and targeting specific receptors. []

4-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenyl)-1-thia-4-azaspiro[4.5]decan-3-one

Compound Description: This compound (compound 5 in its respective paper) served as a precursor for synthesizing various fused spiroheterocyclic systems with potential antimicrobial activities. []

1,8-dimethyl-8,9-epoxy-4-Spiro[4.5]decan-7-one

Compound Description: This compound represents a spiro[4.5]decane derivative featuring an epoxy group at the 8 and 9 positions and a methyl substitution at the 1 and 8 positions. It was identified as a constituent of Zingiber officinale (ginger) extract, alongside other bioactive compounds, through GC-MS analysis. []

Relevance: This compound exemplifies the presence of the spiro[4.5]decane framework in natural products, highlighting its relevance beyond synthetic chemistry. Though structurally diverse from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, it underscores the significance of this scaffold across various chemical spaces. []

N-methylspiroperidol

Compound Description: This compound (compound 4 in its respective paper) acts as a dopamine receptor antagonist. It was labeled with fluorine-18 (18F) for in vivo positron emission tomography (PET) imaging studies to investigate dopamine receptor distribution in the brain. []

Relevance: N-methylspiroperidol shares the spiro[4.5]decane core with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, although it incorporates a butyrophenone moiety instead of the tetraaza- system. This structural similarity, along with its use in PET imaging, underscores the importance of the spiro[4.5]decane system in medicinal chemistry and neuroscience research. []

3-aryl-2-phenylamino-2-azaspiro[3.5]nonan-1-ones, 3-aryl-2-phenylamino-2-azaspiro[3.4]octan-1-ones, 3-aryl-2-benzoylamino-2-azaspiro[3.5]-nonan-1-ones, and 3-aryl-2-benzoylamino-2-azaspiro[3.4]octan-1-ones

Compound Description: These four groups of compounds were synthesized via the Reformatsky reaction using methyl 1-bromocyclohexane- or 1-bromocyclopentane-1-carboxylates with different aromatic aldehyde phenyl- and benzoylhydrazones. [, ]

4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one

Compound Description: This compound is another product of the Reformatsky reaction, specifically employing furan-2-carbaldehyde phenylhydrazone with methyl 1-bromocyclohexane-1-carboxylate. [, ]

Relevance: While not directly analogous to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one in terms of ring substituents, this compound shares the spiro[4.5]decane framework. It emphasizes the versatility of the Reformatsky reaction in constructing diverse spirocyclic compounds from readily available starting materials. [, ]

p-Aminophenethylspiperone (NAPS)

Compound Description: This compound serves as a high-affinity and selective D2-dopamine receptor antagonist. []

Relevance: NAPS features a spiperone moiety linked to a p-aminophenethyl group. The spiperone moiety is structurally related to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, as it shares the 1,3,8-triazaspiro[4.5]decan-4-one core. This structural similarity highlights the significance of the spiro[4.5]decane system in medicinal chemistry and its application in targeting dopamine receptors. []

8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one (LMD-009)

Compound Description: This compound functions as a potent and selective non-peptide agonist for the CC-chemokine receptor CCR8. It demonstrates high efficacy in mediating chemotaxis, inositol phosphate accumulation, and calcium release, similar to the endogenous agonist CCL1. []

Relevance: LMD-009 shares the 1,3,8-triazaspiro[4.5]decan-4-one core structure with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, differing in the substituents attached to this core structure. This highlights the versatility of this specific spirocyclic scaffold for developing molecules with diverse biological activities. []

3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one (3a)

Compound Description: This compound acts as a potent and selective non-peptide antagonist for the tachykinin NK2 receptor. It exhibits high affinity for NK2 receptors and potent antagonist activity against bronchoconstriction induced by NK2 receptor agonists. []

Relevance: This compound, while structurally distinct from 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, features a spiro[4.5]decane core, highlighting the relevance of this structural motif in medicinal chemistry and its application in targeting various receptors. []

1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Compound Description: This compound is a key intermediate in the synthesis of p-aminophenethylspiperone (NAPS), a high-affinity, selective D2-dopamine receptor antagonist. []

Relevance: 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is structurally similar to 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, as it shares the 1,3,8-triazaspiro[4.5]decan-4-one core but lacks an additional nitrogen atom at the 2-position. This structural similarity highlights the significance of the spiro[4.5]decane system in medicinal chemistry. []

8-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Compound Description: This compound is a synthetic intermediate known as spiperone ketal. It is structurally related to spiperone, a potent dopamine receptor antagonist. []

Relevance: 8-{3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl}-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one shares the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core with 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one, highlighting the importance of this core structure in medicinal chemistry and its use in developing compounds with potential therapeutic applications. []

Overview

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure. It contains multiple nitrogen atoms within its framework, contributing to its potential biological activity. The molecular formula for this compound is C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O} with a molecular weight of 232.28 g/mol . This compound is classified under the category of tetraazaspiro compounds, which are of interest in medicinal chemistry due to their diverse biological properties.

Synthesis Analysis

The synthesis of 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors that contain phenyl and azole functionalities.

Technical Details

  1. Starting Materials: The synthesis may begin with an appropriate phenyl-substituted amine or ketone.
  2. Cyclization Reaction: The reaction often involves the formation of a spirocyclic structure through cyclization under acidic or basic conditions.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the target compound.
Molecular Structure Analysis

The molecular structure of 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one features a spirocyclic arrangement with four nitrogen atoms integrated into the framework.

Structure Data

  • Molecular Formula: C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}
  • Molecular Weight: 232.28 g/mol
  • Structural Features: The spiro structure contributes to the rigidity and potential bioactivity of the compound.
Chemical Reactions Analysis

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can participate in various chemical reactions due to its functional groups.

Reactions and Technical Details

  1. Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles in substitution reactions.
  2. Electrophilic Aromatic Substitution: The phenyl group may undergo electrophilic substitution reactions under appropriate conditions.
  3. Reactivity with Electrophiles: The compound can react with electrophiles due to the presence of nitrogen lone pairs.
Mechanism of Action

The mechanism of action for 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is not fully elucidated but is believed to involve interactions at the molecular level with biological targets such as enzymes or receptors.

Process and Data

  1. Biological Targets: Potential targets include enzymes involved in metabolic pathways or receptors in signal transduction.
  2. Binding Affinity: Studies may reveal binding affinities that indicate its potential as a lead compound in drug development.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one are essential for understanding its behavior in various environments.

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility characteristics vary depending on the solvent used; polar solvents may enhance solubility due to hydrogen bonding.

Chemical Properties

  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reactivity towards acids and bases should be assessed for practical applications.
Applications

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has potential applications in various scientific fields:

  1. Medicinal Chemistry: Investigated for its biological activity and potential therapeutic uses.
  2. Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
  3. Research Tool: May serve as a biochemical tool in proteomics research and other analytical chemistry applications .

This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a subject of ongoing research in organic and medicinal chemistry fields.

Introduction to 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one in Modern Heterocyclic Chemistry

Role of Spirocyclic Architectures in Bioactive Molecule Design

Spirocyclic compounds represent a structurally distinctive class of molecules characterized by rings sharing a single atom (the spiro atom), imparting inherent three-dimensionality and conformational rigidity. These properties are critical in drug design, as they enhance target selectivity, improve metabolic stability, and reduce conformational entropy upon binding to biological targets [2] [3]. The spirocyclic framework forces substituents into defined spatial orientations, enabling precise interactions with enzyme binding pockets or receptors. For example, spirothiadiazole derivatives exhibit significant nonlinear optical (NLO) properties and demonstrate potent binding affinities in molecular docking studies with viral proteins like SARS-CoV-2 main protease (Mpro), highlighting their potential in antiviral therapy [2].

The bioactive diversity of spiro scaffolds is exemplified by natural products and synthetic drugs: Abyssomicin C (antibiotic), Spirotryprostatin B (antimitotic), and Griseofulvin (antifungal) leverage their spiro cores for biological activity [3]. Synthetic strategies for spiroheterocycles—including metal-catalysis, ring-closure, and radical methods—have expanded access to these architectures, with >3,700 publications since 2000 reflecting sustained scientific interest [3]. The rigidity-conformation relationship also enhances pharmacokinetic properties, as seen in anxiolytic drugs like buspirone, where the spiro system minimizes off-target effects [3] [7].

Table 1: Biologically Active Spirocyclic Compounds and Applications

Compound NameBiological ActivityStructural ClassSource
Abyssomicin CAntibiotic (vs. MRSA/VRSA)Spiro-carbocyclicMarine Verrucosispora
Spirotryprostatin BCell cycle inhibition (G2/M phase)Spiro-oxindoleAspergillus fumigatus
BuspironeAnxiolytic (5-HT~1A~ partial agonist)Aza-spirodecanedioneSynthetic
Fredericamycin AAntitumorSpiro-carbocyclicStreptomyces griseus

Structural Uniqueness of Tetraazaspiro[4.5]decan-3-one Derivatives in Medicinal Chemistry

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one (C~12~H~16~N~4~O, MW 232.28 g/mol) exemplifies a nitrogen-rich spiro system with four nitrogen atoms distributed across fused piperidine and imidazolidinone rings [1]. The spiro junction at C8 imposes stereochemical constraints that:

  • Limit ring-flipping dynamics, stabilizing bioactive conformations
  • Enhance hydrogen-bonding capacity via carbonyl (C3=O) and amine (N4/N8) motifs
  • Facilitate π-stacking through the N1-phenyl substituent [1] [10]

Mass spectral analysis of analogous compounds (e.g., 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one) reveals key fragmentation patterns: dominant peaks at m/z 175 (spirocyclic backbone after C-N cleavage) and m/z 77 (phenyl cation), underscoring the stability of the spiro core under analytical conditions [10]. The electron distribution in such systems enables interactions with biomolecular targets, particularly those with polar residues (e.g., proteases or kinases). Though biological data for the title compound remains limited in public sources, structurally related 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS# 974-41-4) has been investigated for pharmacological applications, implying potential in CNS or antimicrobial domains [6].

Table 2: Structural and Analytical Data for 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

PropertyValueMethod/Notes
Molecular formulaC~12~H~16~N~4~OConfirmed by elemental analysis
Molecular weight232.28 g/mol [1]
Key MS fragments (analog)m/z 175 (C~9~H~15~N~2~O~+~), 77 (C~6~H~5~+)Electron impact (75 eV) [10]
Research use designationFor investigation; not diagnostic/therapeuticCommercial specifications [1]

Historical Evolution of Spirocyclic Nitrogen Heterocycles in Pharmaceutical Research

Spirocyclic nitrogen heterocycles have evolved from natural product isolates to rationally designed therapeutics over the past century. Early examples include the spirolactone drug spironolactone (FDA-approved 1959), which inhibits aldosterone for hypertension management, and the spiro-oxindole alkaloid horsfiline (isolated 1990s), which exhibits analgesic properties [3]. The 1980–2000s marked a surge in synthetic methodologies, enabling access to complex spiro frameworks like tetraazaspirodecanes [3].

The privileged status of nitrogenous spirocycles arises from their:

  • Drug-likeness: Balancing lipophilicity (logP) and aqueous solubility via heteroatoms
  • Target versatility: >60% of small-molecule drugs contain N-heterocycles due to hydrogen-bonding capacity with biomacromolecules [5] [7]
  • Synthetic tractability: Advances in catalysis (e.g., asymmetric Heck reactions) facilitating spirocyclization [7]

Notable milestones include the approval of the spiro-aziridine mitomycin C (1958, anticancer), the aza-spirodecanedione buspirone (1986, anxiolytic), and the spirocyclic NK1 antagonist rolapitant (2015, antiemetic) [3] [5]. 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one embodies modern iterations of these motifs—its tetraaza design maximizes nitrogen’s roles in solubility, target binding, and metabolic resistance, aligning with trends toward saturation and 3D complexity in current drug candidates [3] [7].

Table 3: Evolution of Key Spirocyclic Nitrogen-Containing Pharmaceuticals

EraCompound ClassExample DrugTherapeutic UseStructural Innovation
1950–1970sSpirolactoneSpironolactoneHypertension/edemaFused steroidal spiro-lactone
1980–2000sAza-spirodecanedioneBuspironeAnxiety disordersAzaspiro[4.5]decane-7,9-dione core
2000s–PresentSpiro-oxindoleRolapitantChemotherapy-induced nauseaSpirocyclic piperidine-oxindole motif
PresentTetraazaspirodecanoneResearch-phase (e.g., title compound)Undisclosed (research use)Multi-nitrogen spiro[4.5]decane scaffold

This progression underscores a shift from fortuitous discovery to structure-based design, positioning tetraazaspiro[4.5]decanones as contemporary tools for addressing undrugged targets in infectious and neurological diseases [3] [5] [7].

Properties

CAS Number

132611-56-4

Product Name

2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one

IUPAC Name

2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one

Molecular Formula

C12H16N4O

Molecular Weight

232.287

InChI

InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17)

InChI Key

CNGQABRIJWLZJG-UHFFFAOYSA-N

SMILES

C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.